molecular formula C11H19N2O14P3 B1206645 5-Ethyl-2'-deoxyuridine triphosphate CAS No. 64406-41-3

5-Ethyl-2'-deoxyuridine triphosphate

货号: B1206645
CAS 编号: 64406-41-3
分子量: 496.19 g/mol
InChI 键: WMWWAWYTDBWQMU-DJLDLDEBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

5-Ethyl-2'-deoxyuridine triphosphate, also known as this compound, is a useful research compound. Its molecular formula is C11H19N2O14P3 and its molecular weight is 496.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Molecular Biology Applications

1.1 Cell Proliferation Assays

EtdUTP is widely used in cell proliferation assays as a substitute for traditional nucleosides. The incorporation of EtdUTP into DNA allows researchers to track cell division and assess cellular responses to various treatments. A study demonstrated that EtdUTP can be used for both pulse and continuous labeling of cells, providing high-resolution data on cell cycle dynamics using flow cytometry .

1.2 Click Chemistry Techniques

The use of click chemistry with EtdUTP enables the sensitive detection of proliferating cells. This method overcomes limitations associated with conventional BrdU (5-bromo-2'-deoxyuridine) assays, allowing for multiplex antibody staining and more accurate assessments of DNA synthesis .

Cancer Therapeutics

2.1 Modulation of Chemotherapeutic Agents

EtdUTP has been shown to enhance the therapeutic index of 5-fluorouracil (5-FU), a common chemotherapeutic agent. Research indicates that pretreatment with EtdUTP can prolong the plasma concentration of 5-FU while reducing its catabolism, leading to increased efficacy against tumors without significantly raising toxicity levels .

Parameter 5-FU Alone 5-FU + EtdUTP
Plasma Concentration (µM)400269
Half-life (min)114.5171.2
Intratumoral Concentration (%)Baseline34%-158% increase

2.2 Cytotoxicity Studies

Long-term exposure to EtdUTP has been associated with cytotoxic effects in certain cancer cell lines, suggesting a dual role as both a therapeutic enhancer and a potential cytotoxic agent . This duality necessitates careful evaluation of cell viability in experimental designs.

Antiviral Applications

3.1 Activity Against Herpes Simplex Virus

EtdUTP exhibits selective antiviral activity against herpes simplex virus types 1 and 2, mediated by virus-induced thymidine kinase . Clinical studies have shown that while EtdUTP is less potent than acyclovir, it maintains a favorable therapeutic index, making it a candidate for further development in antiviral therapies.

Virus Type Median Effective Dose (µM)
HSV-18.6
HSV-27.8

Case Studies and Research Findings

4.1 Case Study: Enhanced Antitumor Efficacy

In murine models, EtdUTP was administered before 5-FU treatment, resulting in an enhanced antitumor response without increasing toxicity . This study highlights the potential for EtdUTP to serve as an adjunct therapy in cancer treatment protocols.

4.2 Case Study: Cell Cycle Analysis

A detailed analysis using flow cytometry revealed that EtdUTP incorporation allows for continuous monitoring of cell cycle progression, which is critical for understanding tumor dynamics and responses to therapy .

常见问题

Q. Basic: How is 5-Ethyl-2'-deoxyuridine triphosphate synthesized, and what purity thresholds are critical for enzymatic incorporation?

Answer:
The compound is typically synthesized via phosphoramidite chemistry or enzymatic phosphorylation of modified nucleosides. For example, modified deoxyuridine derivatives are phosphorylated using kinases or via phosphoroimidazolidate intermediates to generate triphosphate forms . Purity >95% is essential to minimize side reactions during DNA synthesis, as impurities (e.g., unreacted nucleosides) can inhibit DNA polymerases . High-performance liquid chromatography (HPLC) or capillary electrophoresis is recommended for purity validation .

Q. Basic: What methodologies are used to verify the enzymatic incorporation of this compound into DNA?

Answer:
Incorporation efficiency is assessed via primer extension assays with DNA polymerases (e.g., Taq or Klenow fragment) followed by gel electrophoresis or mass spectrometry to detect modified DNA strands . Competitive inhibition studies using radiolabeled dTTP can quantify incorporation kinetics. For example, Kuwahara et al. (2006) systematically characterized triphosphate analogs by comparing PCR product yields and sequencing ladders .

Q. Advanced: How does the ethyl modification at the 5-position affect DNA replication fidelity in vitro?

Answer:
The ethyl group introduces steric hindrance, potentially disrupting base pairing. Studies on similar analogs (e.g., 5-fluoro-dUTP) show that mismatches are more frequent during replication, detectable via Sanger sequencing or next-generation sequencing (NGS) error-rate analysis . Kinetic assays using surface plasmon resonance (SPR) or stopped-flow spectroscopy can measure polymerase stalling or misincorporation rates .

Q. Advanced: What strategies mitigate off-target effects of 5-Ethyl-dUTP in click chemistry-based DNA labeling?

Answer:
Ethynyl-functionalized DNA (generated via PCR with 5-Ethyl-dUTP) is often labeled with azide-modified probes. To reduce nonspecific binding:

  • Use copper-free click chemistry (e.g., DBCO-azide) to avoid DNA damage .
  • Optimize probe concentration and reaction time to minimize background noise.
  • Validate specificity via gel-shift assays or fluorescence quenching controls .

Q. Advanced: How does 5-Ethyl-dUTP interact with dUTP pyrophosphatase (dUTPase), and what are implications for genome stability?

Answer:
dUTPases hydrolyze dUTP to prevent uracil misincorporation. Structural studies (e.g., Freeman et al., 2009) show that bulky 5-substituents (like ethyl) reduce enzymatic activity due to steric clashes in the active site . This may lead to elevated dUTP pools, increasing uracil-DNA glycosylase (UDG) activity and DNA strand breaks. Monitor dUTPase kinetics using isothermal titration calorimetry (ITC) or enzyme-coupled assays with NADH oxidation .

Q. Basic: What analytical techniques confirm the stability of this compound in storage buffers?

Answer:
Stability is assessed via:

  • NMR spectroscopy to detect hydrolysis (e.g., phosphate group degradation).
  • Mass spectrometry (LC-MS/MS) to identify decomposition products (e.g., monophosphates).
  • Enzymatic activity assays over time (e.g., PCR efficiency decline) . Store at -80°C in neutral pH buffers (e.g., Tris-EDTA) to minimize hydrolysis .

Q. Advanced: Can 5-Ethyl-dUTP inhibit RNA polymerases, and how does this compare to cordycepin triphosphate analogs?

Answer:
While 5-Ethyl-dUTP is primarily a DNA substrate, its 3'-deoxy analogs (e.g., 3'-dUTP) inhibit RNA polymerases by acting as chain terminators. Competitive inhibition assays with Dictyostelium RNA polymerase II show reduced NTP incorporation rates, measured via radiolabeled UTP tracer experiments . Unlike cordycepin (3'-deoxyadenosine), 5-Ethyl-dUTP lacks 3'-OH modification, limiting direct polymerase inhibition .

Q. Basic: How is 5-Ethyl-dUTP utilized in fluorescence in situ hybridization (FISH) probe design?

Answer:
Ethyl-modified probes enhance hybridization specificity by reducing nonspecific binding. Post-PCR, ethynyl groups are labeled with fluorophore-azides for FISH. Validate probe efficiency via:

  • Melting curve analysis to confirm Tm shifts.
  • Confocal microscopy with controlled hybridization stringency (e.g., formamide concentration gradients) .

Q. Advanced: What computational models predict the impact of 5-Ethyl-dUTP on DNA helix conformation?

Answer:
Molecular dynamics (MD) simulations using AMBER or CHARMM force fields model ethyl group interactions with adjacent bases. Key parameters include:

  • Minor groove width alterations.
  • Base-pairing energy changes (ΔG).
    Compare simulations with X-ray crystallography or cryo-EM structures of modified DNA .

Q. Advanced: How does 5-Ethyl-dUTP incorporation affect CRISPR-Cas9 editing efficiency?

Answer:
Ethyl modifications near Cas9 binding sites may impede guide RNA hybridization or R-loop formation. Assess via:

  • T7E1 mismatch assays to quantify editing rates.
  • Electrophoretic mobility shift assays (EMSAs) to measure Cas9-DNA binding affinity.
    Optimize by adjusting modification density or using high-fidelity Cas9 variants .

属性

CAS 编号

64406-41-3

分子式

C11H19N2O14P3

分子量

496.19 g/mol

IUPAC 名称

[[(2R,3S,5R)-5-(5-ethyl-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C11H19N2O14P3/c1-2-6-4-13(11(16)12-10(6)15)9-3-7(14)8(25-9)5-24-29(20,21)27-30(22,23)26-28(17,18)19/h4,7-9,14H,2-3,5H2,1H3,(H,20,21)(H,22,23)(H,12,15,16)(H2,17,18,19)/t7-,8+,9+/m0/s1

InChI 键

WMWWAWYTDBWQMU-DJLDLDEBSA-N

SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

手性 SMILES

CCC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

规范 SMILES

CCC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Key on ui other cas no.

64406-41-3

同义词

5-ETDUTP
5-ethyl-2'-deoxyuridine triphosphate

产品来源

United States

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